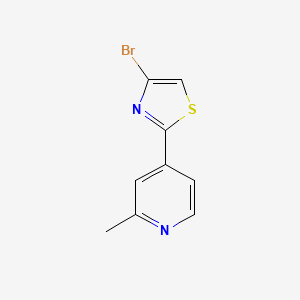
4-Bromo-2-(2-methylpyridin-4-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-Bromo-2-(2-methylpyridin-4-yl)-1,3-thiazole is a brominated thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring, which are of significant interest in medicinal chemistry due to their biological activities. Although the specific compound is not directly mentioned in the provided papers, the related research gives insight into the synthesis, structure, and potential applications of similar brominated thiazole derivatives.
Synthesis Analysis
The synthesis of brominated thiazole derivatives can be achieved through various methods. For instance, the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon has been reported for the chemoselective preparation of 4-bromodifluoromethyl thiazoles, which are useful in drug discovery programs . This method allows for the introduction of a bromodifluoromethyl group at the C4 position of the thiazole ring. Similarly, the synthesis of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones involves the preparation of thiazolidone derivatives with bromo analogues showing significant biological activity .
Molecular Structure Analysis
The molecular structure of brominated thiazoles can be elucidated using various spectroscopic techniques. For example, the structure of a related compound, 4-bromobenzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole), was established by elemental analysis, high-resolution mass spectrometry, and NMR spectroscopy . The crystal structure of another related compound, (E)2-(3′-Bromo-5′-chloro-salicylideneamino)-4-methylpyridine, was determined by single-crystal X-ray diffraction, revealing a nearly coplanar arrangement of the benzene and pyridine rings .
Chemical Reactions Analysis
Brominated thiazoles can undergo various chemical reactions, which are essential for their application in drug synthesis and material science. The bromine atom in these compounds can act as a reactive site for further transformations, such as Br/F exchange reactions, which are useful in radiopharmaceutics . The reactivity of these compounds can also lead to the formation of different regioisomers, as seen in the reaction of N-(anthracen-9-yl)-N′-ethylthiourea with bromoacetic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated thiazoles, such as melting points and solubility, are crucial for their practical applications. For instance, the melting points of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives were determined, which is an important parameter for assessing the purity and stability of these compounds . The antibacterial activities of these compounds can be attributed to their chemical structure, which influences their interaction with biological targets .
Scientific Research Applications
Synthesis and Biological Activity
Rodrigues and Bhalekar (2015) have synthesized derivatives of 4-Bromo-2-(2-methylpyridin-4-yl)-1,3-thiazole, evaluating their biological efficacy through conventional methods and microwave irradiation. The compounds' structures were confirmed by IR and NMR spectroscopy, underscoring the methodological advancements in synthesizing biologically active thiazole derivatives (Rodrigues & Bhalekar, 2015).
Structural Characterization and Polymorphism
Böck et al. (2020) investigated two polymorphic forms of a related compound, demonstrating the impact of structural differences on intermolecular hydrogen bonding patterns. This research provides insights into the structural versatility of thiazole derivatives and their potential utility in designing materials with tailored properties (Böck et al., 2020).
Organic Ionic Liquids and Catalytic Applications
Davis and Forrester (1999) explored the utility of thiazole-based organic ionic liquids in promoting the benzoin condensation of benzaldehyde, highlighting the catalytic applications of thiazole derivatives in organic synthesis (Davis & Forrester, 1999).
Antihypertensive α-Blocking Agents
Abdel-Wahab et al. (2008) conducted synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from thiazole, identifying compounds with significant antihypertensive α-blocking activity. This research illustrates the pharmaceutical potential of thiazole derivatives in developing new therapeutic agents (Abdel-Wahab et al., 2008).
properties
IUPAC Name |
4-bromo-2-(2-methylpyridin-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c1-6-4-7(2-3-11-6)9-12-8(10)5-13-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRXHJRTNUBEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

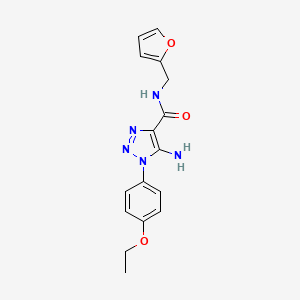
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2519591.png)

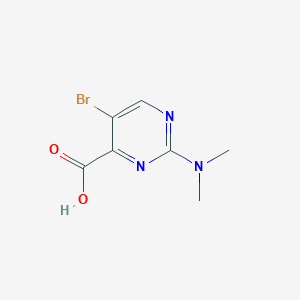
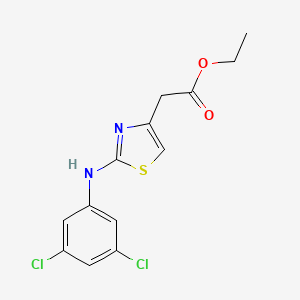
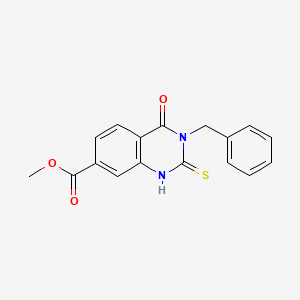
![Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/no-structure.png)
![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)
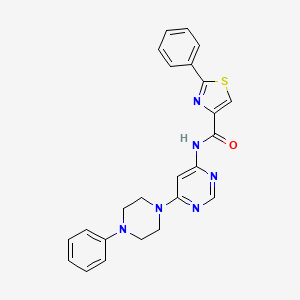
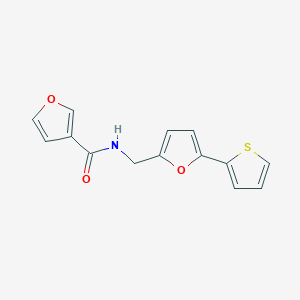
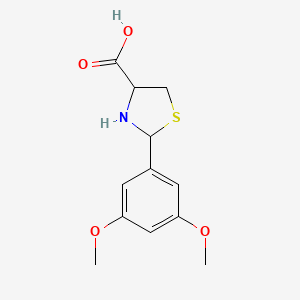
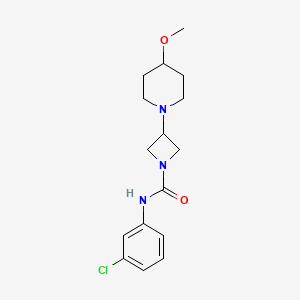

![2-(benzylthio)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2519609.png)